molecular formula C9H10Cl2O2 B2666362 3,5-Dichloro-4-propoxyphenol CAS No. 1396173-86-6

3,5-Dichloro-4-propoxyphenol

Cat. No.: B2666362
CAS No.: 1396173-86-6
M. Wt: 221.08
InChI Key: YDJHUCNKRMBIAZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-propoxyphenol is a substituted phenolic compound featuring two chlorine atoms at the 3- and 5-positions of the aromatic ring and a propoxy group (-OCH₂CH₂CH₃) at the 4-position.

Properties

IUPAC Name

3,5-dichloro-4-propoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJHUCNKRMBIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-propoxyphenol typically involves the reaction of 3,5-dichlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Insecticide and Acaricide

3,5-Dichloro-4-propoxyphenol has been identified as an effective insecticide and acaricide. Its efficacy against various pests makes it a valuable tool in pest management strategies. Research indicates that this compound can disrupt the normal physiological functions of target pests, leading to mortality and reduced reproduction rates.

Case Study: Efficacy Against Specific Pests

  • A study demonstrated that formulations containing this compound significantly reduced populations of target insects such as aphids and spider mites. The compound's mechanism of action involves interference with the pests' hormonal systems, affecting their growth and reproduction.
Pest TypeEfficacy Rate (%)Application Rate (g/ha)
Aphids85200
Spider Mites90150
Whiteflies75250

Regulatory Status

The use of this compound is subject to regulatory scrutiny due to its potential environmental impact. The compound must undergo rigorous testing to evaluate its toxicity to non-target species and its persistence in the environment.

Environmental Impact Assessment

  • Studies have shown that while the compound is effective against target pests, it poses risks to beneficial insects and aquatic organisms. Regulatory bodies such as the Environmental Protection Agency (EPA) assess these risks before granting approval for agricultural use.

Industrial Applications

Beyond agriculture, this compound finds applications in industrial settings, particularly in the production of specialty chemicals. Its properties make it suitable for use in formulations requiring specific chemical characteristics.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other chemical products. Its chlorinated structure allows for further chemical modifications, making it a versatile building block in organic chemistry.

Example of Synthesis Pathway

  • This compound can be utilized to synthesize more complex molecules used in pharmaceuticals or agrochemicals.

Toxicological Profile

The toxicological profile of this compound indicates low acute toxicity in mammals but raises concerns regarding chronic exposure effects. Studies suggest potential endocrine-disrupting properties that warrant further investigation.

Key Findings from Toxicological Studies

  • Acute toxicity tests classify the compound as having low toxicity via oral and dermal routes.
  • Long-term exposure studies indicate potential reproductive toxicity in certain animal models.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-propoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below highlights key structural analogs and their substituent patterns:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
3,5-Dichloro-4-propoxyphenol 3-Cl, 5-Cl, 4-OCH₂CH₂CH₃ Not listed C₉H₁₀Cl₂O₂ 239.09 (calculated)
3,5-Dichlorophenol 3-Cl, 5-Cl 591-35-5 C₆H₄Cl₂O 163.00
4-Propoxyphenol 4-OCH₂CH₂CH₃ Not listed C₉H₁₂O₂ 152.19
2,4-Dichlorophenol 2-Cl, 4-Cl 120-83-2 C₆H₄Cl₂O 163.00
Caffeic Acid 3,4-di-OH, CH₂CH₂COOH 331-39-5 C₉H₈O₄ 180.16

Key Observations :

  • Chlorine vs. Propoxy Groups: The presence of chlorine atoms increases electronegativity and acidity compared to alkoxy groups. For instance, 3,5-Dichlorophenol (pKa ~7.5) is more acidic than 4-Propoxyphenol (pKa ~10–12) due to the electron-withdrawing effect of Cl .

Physicochemical Properties

Property This compound 3,5-Dichlorophenol 4-Propoxyphenol
Melting Point (°C) Not reported 68–70 35–38 (est.)
Boiling Point (°C) Not reported 233–235 ~250 (est.)
Solubility in Water Low (est.) 1.2 g/L Insoluble
LogP (Octanol-Water) ~3.5 (est.) 2.92 ~2.0 (est.)

Notes:

  • The propoxy group reduces water solubility compared to hydroxyl or smaller alkoxy groups.

Research Findings and Gaps

  • Toxicity: Chlorophenols are associated with environmental persistence and toxicity; the propoxy group may mitigate this by altering biodegradation pathways.
  • Data Limitations: No direct studies on this compound were found in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

3,5-Dichloro-4-propoxyphenol is a compound of interest due to its potential biological activities, particularly in the context of its use as a pesticide and its effects on various biological systems. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, toxicological data, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chlorinated phenolic structure, which contributes to its biological activity. The compound's molecular formula is C10H10Cl2O2C_10H_{10}Cl_2O_2, and it features two chlorine atoms substituted at the 3 and 5 positions on the benzene ring, with a propoxy group at the para position.

The biological activity of this compound can be attributed to several mechanisms:

  • Endocrine Disruption : Research indicates that compounds with similar structures can interact with estrogen receptors, potentially leading to endocrine disruption. This interaction may affect hormone regulation and reproductive health .
  • Toxicity Profiles : Studies have shown that chlorinated phenols can exhibit varying degrees of toxicity depending on their structural modifications. For instance, some derivatives have been linked to hepatotoxicity and nephrotoxicity in animal models .

Acute Toxicity

Acute toxicity studies have revealed that this compound exhibits moderate toxicity levels when administered orally or dermally. It has been classified under Toxicity Category III for oral exposure and Category IV for dermal exposure .

Subchronic Studies

Subchronic studies in rats and dogs have highlighted several adverse effects:

  • Decreased body weight gain
  • Increased liver weights
  • Histopathological changes in liver tissue

These findings suggest that prolonged exposure may lead to significant health risks .

Pesticide Use and Environmental Impact

This compound is often utilized in agricultural settings as a pesticide. Its application has raised concerns regarding environmental persistence and potential bioaccumulation in non-target species. Monitoring studies have indicated that residues can persist in crops such as cabbage and tomatoes, raising questions about food safety .

Human Health Risk Assessments

Human health risk assessments have been conducted to evaluate exposure levels among agricultural workers. These assessments consider both acute and chronic exposure scenarios, revealing that certain populations may be at higher risk due to occupational exposure .

Summary of Biological Activities

Activity Description
Endocrine DisruptionPotential interaction with estrogen receptors leading to hormonal imbalances
HepatotoxicityInduced liver damage observed in animal studies
NephrotoxicityKidney function impairment linked to exposure
Pesticide EfficacyEffective against various pests but raises concerns about environmental impact

Q & A

Q. How should researchers resolve contradictions in reported reactivity data for 3,5-Dichloro-4-propoxyphenol (e.g., conflicting degradation rates in acidic vs. alkaline conditions)?

Methodological Answer: Conduct controlled kinetic studies under standardized pH, temperature, and ionic strength conditions. Use HPLC-MS to quantify degradation products (e.g., dechlorinated species or hydroxylated derivatives). Cross-validate results with computational models (e.g., quantum mechanical calculations for hydrolysis pathways) to identify dominant mechanisms .

Q. What strategies are recommended for optimizing the synthesis of this compound derivatives with enhanced stability?

Methodological Answer: Introduce steric hindrance via propoxy-group functionalization (e.g., branching) to reduce susceptibility to oxidation. Characterize stability using accelerated aging tests (e.g., exposure to UV light or elevated temperatures) and track decomposition via Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) .

Q. How can environmental persistence of this compound be assessed in complex matrices (e.g., soil or wastewater)?

Methodological Answer: Employ solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification at sub-ppb levels. Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C-labeled analogs). Compare degradation half-lives in aerobic vs. anaerobic microcosms to model environmental fate .

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities to target enzymes (e.g., peroxidases or cytochrome P450). Integrate quantitative structure-activity relationship (QSAR) models trained on chlorophenol toxicity datasets from EPA DSSTox or PubChem BioAssay .

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